1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine hcl
CAS No.:
Cat. No.: VC17498945
Molecular Formula: C9H10ClF4N
Molecular Weight: 243.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClF4N |
|---|---|
| Molecular Weight | 243.63 g/mol |
| IUPAC Name | 1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H9F4N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H |
| Standard InChI Key | NLBPCMJOACOYKH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a phenyl ring substituted with both fluorine and trifluoromethyl groups at the 3- and 4-positions, respectively. The ethanamine moiety is attached to the aromatic ring, with the hydrochloride salt form enhancing solubility and crystallinity . The presence of electronegative fluorine atoms induces electron-withdrawing effects, polarizing the aromatic system and influencing intermolecular interactions.
Key Structural Features:
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Aromatic Substituents: The 3-fluoro and 4-trifluoromethyl groups create a sterically and electronically unique environment.
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Chiral Center: The ethanamine group introduces a chiral center, necessitating enantioselective synthesis or resolution.
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Salt Form: Protonation of the amine to form the hydrochloride salt improves stability and handling .
Physicochemical Profile
The compound’s properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 243.63 g/mol | |
| CAS Number | 2135331-31-4 | |
| Chiral Purity | >99% (via chiral chromatography) |
The trifluoromethyl group () significantly increases lipophilicity (), as calculated using fragment-based methods. This enhances membrane permeability, a critical factor in drug design.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically follows a three-step sequence:
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Aldehyde Preparation:
Starting from 3-fluoro-4-(trifluoromethyl)benzaldehyde, the aldehyde undergoes reductive amination using sodium cyanoborohydride () in the presence of ammonium acetate (). This step selectively reduces the imine intermediate to the primary amine. -
Chiral Resolution:
Racemic mixtures are resolved via chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak® IC), achieving enantiomeric excess () >99%. -
Salt Formation:
The free base is treated with hydrochloric acid () in anhydrous ethanol to yield the hydrochloride salt .
Industrial Scalability
Industrial production employs continuous flow reactors to optimize reaction parameters (temperature, residence time) and minimize byproducts. Catalytic systems, such as palladium on carbon (), are used for hydrogenation steps, achieving yields >85% at pilot scales. Solvent selection (e.g., methanol/water mixtures) balances cost and environmental impact .
Applications in Medicinal Chemistry
Target Engagement and Mechanism
The compound’s fluorine atoms enhance binding affinity to enzymes and receptors through dipole interactions and hydrogen bonding. Preclinical studies highlight its activity against:
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Kinase Targets: Inhibits tyrosine kinases (e.g., EGFR) with values in the nanomolar range, attributed to the trifluoromethyl group’s hydrophobic interactions with ATP-binding pockets.
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G Protein-Coupled Receptors (GPCRs): Modulates serotonin receptors (5-HT), potentially addressing neuropsychiatric disorders .
Case Study: Anticancer Activity
In murine models, the compound reduced tumor volume by 60% at 10 mg/kg doses, outperforming reference drugs like gefitinib. This efficacy correlates with prolonged half-life () and high oral bioavailability ().
Metabolic Stability
Fluorination shields the molecule from cytochrome P450-mediated oxidation, extending plasma exposure. In vitro microsomal assays show <10% degradation over 60 minutes, compared to 40% for non-fluorinated analogs .
Material Science Applications
Polymer Modification
The compound serves as a monomer in polyamide synthesis, where its rigid aromatic core enhances thermal stability () and mechanical strength. Copolymers exhibit tensile strengths of 120 MPa, suitable for aerospace components.
Surface Functionalization
Self-assembled monolayers (SAMs) on gold surfaces demonstrate uniform coverage (contact angle ), enabling applications in biosensors and antifouling coatings .
Comparative Analysis with Structural Analogs
Replacing the trifluoromethyl group with methoxy (as in the related compound from source) reduces lipophilicity () and alters target selectivity. For example, methoxy-substituted analogs show preferential binding to dopamine receptors over kinases, underscoring the trifluoromethyl group’s role in hydrophobic interactions .
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